molecular formula C24H30N4O3S B14124342 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 1171690-81-5

4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B14124342
CAS No.: 1171690-81-5
M. Wt: 454.6 g/mol
InChI Key: UEKWZGWQMDMTPN-UHFFFAOYSA-N
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Description

4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound that features a quinazolinone core, an indoline moiety, and a morpholine group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone core.

    Introduction of the Indoline Moiety: The indoline group can be introduced via nucleophilic substitution or coupling reactions.

    Attachment of the Morpholine Group: The morpholine group can be attached through alkylation reactions using suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.

    Reduction: Reduction reactions could be used to modify the quinazolinone core or other functional groups.

    Substitution: Various substitution reactions can be performed to introduce or modify substituents on the quinazolinone or indoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, bacterial infections, or neurological disorders.

Industry

In industry, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 4-quinazolinone, are known for their diverse biological activities.

    Indoline Derivatives: Indoline-containing compounds, like indomethacin, are well-studied for their anti-inflammatory properties.

    Morpholine Derivatives: Morpholine-based compounds, such as morpholine itself, are used in various chemical and pharmaceutical applications.

Uniqueness

The uniqueness of 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one lies in its combination of these three moieties, which could confer unique biological activities and chemical properties not found in simpler analogs.

Properties

CAS No.

1171690-81-5

Molecular Formula

C24H30N4O3S

Molecular Weight

454.6 g/mol

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydroquinazolin-2-one

InChI

InChI=1S/C24H30N4O3S/c29-22(27-10-9-18-5-1-3-7-20(18)27)17-32-23-19-6-2-4-8-21(19)28(24(30)25-23)12-11-26-13-15-31-16-14-26/h1,3,5,7H,2,4,6,8-17H2

InChI Key

UEKWZGWQMDMTPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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